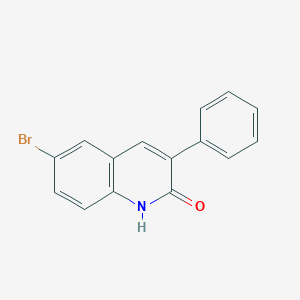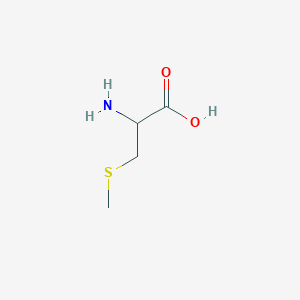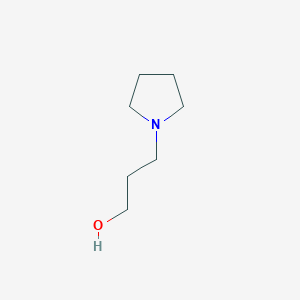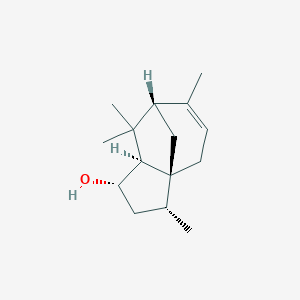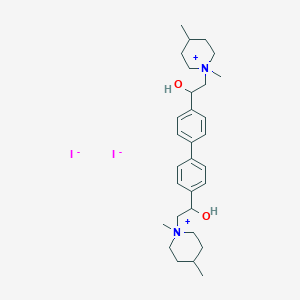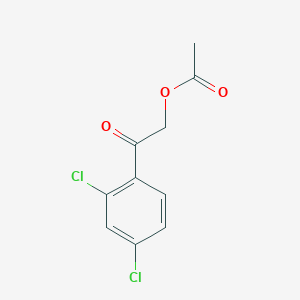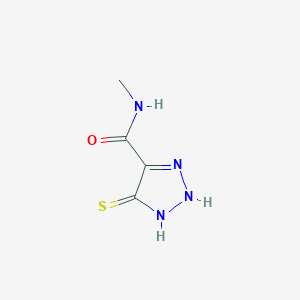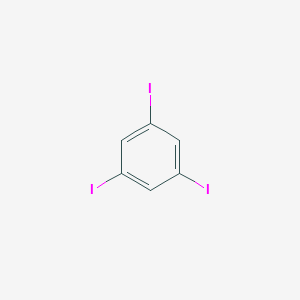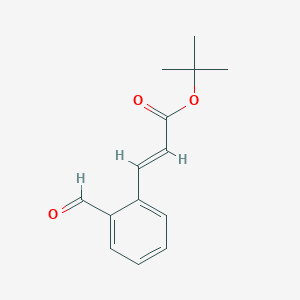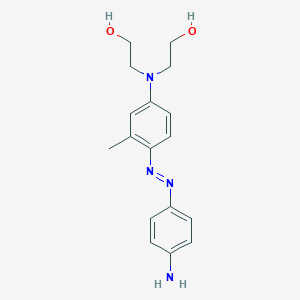![molecular formula C56H46N4O4 B010703 5,10,15,20-Tetrakis{4-[(prop-2-en-1-yl)oxy]phenyl}porphyrin CAS No. 106456-81-9](/img/structure/B10703.png)
5,10,15,20-Tetrakis{4-[(prop-2-en-1-yl)oxy]phenyl}porphyrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Porphyrins are a group of organic compounds characterized by their large, conjugated, cyclic structures, which enable them to participate in a variety of chemical reactions and possess unique physical and chemical properties. The specific compound "5,10,15,20-Tetrakis{4-[(prop-2-en-1-yl)oxy]phenyl}porphyrin" is a synthetic porphyrin derivative designed for specialized applications, including catalysis and material science due to its unique structural and electronic characteristics.
Synthesis Analysis
The synthesis of porphyrin derivatives involves condensation reactions that are carefully designed to introduce specific functional groups at the periphery of the porphyrin core, allowing for the fine-tuning of the compound's properties. Techniques such as the condensation of aldehydes with pyrrole in the presence of acid catalysts or metal complex catalysis are commonly employed, showcasing the versatility and adaptability of porphyrin chemistry (Nishino et al., 1993; Nakagawa et al., 2001).
Molecular Structure Analysis
The molecular structure of porphyrin derivatives is characterized by the porphyrin core, surrounded by substituents that can significantly influence the compound's physical and chemical properties. Studies involving quantum chemical calculations and spectroscopic techniques like NMR and mass spectrometry are essential for understanding the structure and confirming the successful synthesis of the desired compounds (Pukhovskaya et al., 2021).
Chemical Reactions and Properties
Porphyrin derivatives participate in a range of chemical reactions, including nucleophilic aromatic substitution, which allows for the introduction of various functional groups. These reactions are pivotal for the development of novel porphyrinic materials with tailored properties for specific applications (Costa et al., 2011).
Physical Properties Analysis
The physical properties of porphyrin derivatives, such as solubility, crystallinity, and thermal stability, are crucial for their application in different fields. These properties are often studied using techniques like X-ray crystallography and thermal analysis to provide insights into the materials' suitability for various applications (Matamala-Cea et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity, catalytic activity, and photophysical behavior, are integral to the utility of porphyrin derivatives in applications like catalysis, photodynamic therapy, and as sensors. Studies focus on understanding these properties through experimental evaluations and theoretical calculations, aiming to exploit the porphyrin core's ability to engage in electron transfer processes and coordinate with metal ions (Yang et al., 2012).
Aplicaciones Científicas De Investigación
-
Catalytic Degradation of Dyes
- Field : Environmental Chemistry
- Application : This compound has been used in the catalytic degradation of dyes .
- Method : A new porphyrin and its cobalt complex were synthesized. Their photophysical properties were determined and compared with those of meso-tetraphenylporphyrin. Their electrochemical behaviors were examined using cyclic voltammetry .
- Results : The compound showed potential as a catalyst for the decolorization of dyes in the presence of H2O2 .
-
Removal of Heavy Metals
- Field : Environmental Science
- Application : The compound has been used in the synthesis of a Co-based porphyrin MOF for the removal of heavy metals .
- Method : A Co-based porphyrin MOF was synthesized from a novel porphyrin .
- Results : The synthesized MOF exhibited an effective adsorption capacity for the removal of heavy metals such as Pb(II) and Cu(II) in an aqueous medium .
-
Treatment of Ischemic Heart Disease and Cerebral Palsy
- Field : Medical Science
- Application : Cationic porphyrins have been predicted to have potential use as drugs for the treatment of ischemic heart disease and cerebral palsy .
- Method : The method of application or experimental procedures were not specified in the source .
- Results : The results or outcomes obtained were not specified in the source .
-
Grafting on Interfaces
- Field : Material Science
- Application : The compound has been used in grafting on interfaces .
- Method : The molecules were grafted on interfaces of (3-aminopropyl)triethoxysilane (APTES)-pillared MMT by dehydration condensation reaction .
- Results : X-ray diffraction revealed that the interlayer space of the MMT was enlarged from 16.24 to 22.21 Å by the introduction of APTES .
-
Synthesis of Co-based Porphyrin MOF
- Field : Material Science
- Application : The compound has been used in the synthesis of a Co-based porphyrin MOF .
- Method : A Co-based porphyrin MOF was synthesized from a novel porphyrin .
- Results : The synthesized MOF exhibited an effective adsorption capacity for the removal of heavy metals such as Pb(II) and Cu(II) in an aqueous medium .
-
Grafting on Interfaces
- Field : Material Science
- Application : The compound has been used in grafting on interfaces .
- Method : The molecules were grafted on interfaces of (3-aminopropyl)triethoxysilane (APTES)-pillared MMT by dehydration condensation reaction .
- Results : X-ray diffraction revealed that the interlayer space of the MMT was enlarged from 16.24 to 22.21 Å by the introduction of APTES .
-
Synthesis of Co-based Porphyrin MOF
- Field : Material Science
- Application : The compound has been used in the synthesis of a Co-based porphyrin MOF .
- Method : A Co-based porphyrin MOF was synthesized from a novel porphyrin .
- Results : The synthesized MOF exhibited an effective adsorption capacity for the removal of heavy metals such as Pb(II) and Cu(II) in an aqueous medium .
-
Grafting on Interfaces
- Field : Material Science
- Application : The compound has been used in grafting on interfaces .
- Method : The molecules were grafted on interfaces of (3-aminopropyl)triethoxysilane (APTES)-pillared MMT by dehydration condensation reaction .
- Results : X-ray diffraction revealed that the interlayer space of the MMT was enlarged from 16.24 to 22.21 Å by the introduction of APTES .
Safety And Hazards
- Toxicity : Porphyrins can be toxic, especially when exposed to light. Researchers must handle TPEOPP with care.
- Photosensitivity : TPEOPP’s singlet oxygen generation makes it photosensitive. Proper precautions are necessary during handling and storage.
Direcciones Futuras
- Biomedical Applications : Explore TPEOPP’s potential in PDT for cancer treatment.
- Materials Science : Investigate its use in sensors, catalysts, or optoelectronic devices.
- Functionalization : Modify TPEOPP to enhance its properties or tailor its reactivity.
Propiedades
Número CAS |
106456-81-9 |
|---|---|
Nombre del producto |
5,10,15,20-Tetrakis{4-[(prop-2-en-1-yl)oxy]phenyl}porphyrin |
Fórmula molecular |
C56H46N4O4 |
Peso molecular |
839 g/mol |
Nombre IUPAC |
5,10,15,20-tetrakis(4-prop-2-enoxyphenyl)-21,22-dihydroporphyrin |
InChI |
InChI=1S/C56H46N4O4/c1-5-33-61-41-17-9-37(10-18-41)53-45-25-27-47(57-45)54(38-11-19-42(20-12-38)62-34-6-2)49-29-31-51(59-49)56(40-15-23-44(24-16-40)64-36-8-4)52-32-30-50(60-52)55(48-28-26-46(53)58-48)39-13-21-43(22-14-39)63-35-7-3/h5-32,57-58H,1-4,33-36H2 |
Clave InChI |
GZRMDQBPKLOPQW-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OCC=C)C8=CC=C(C=C8)OCC=C)C9=CC=C(C=C9)OCC=C)N3 |
SMILES canónico |
C=CCOC1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OCC=C)C8=CC=C(C=C8)OCC=C)C9=CC=C(C=C9)OCC=C)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide](/img/structure/B10621.png)
